2-(3-Methoxy-4-methylphenyl)acetic acid

描述

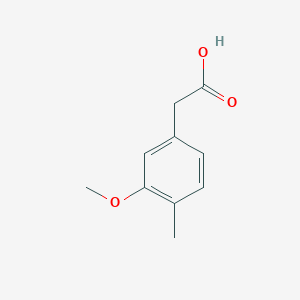

2-(3-Methoxy-4-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene ring. The acetic acid moiety (-CH₂COOH) attached to the aromatic ring confers acidity and hydrogen-bonding capabilities, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-methylphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxy-4-methylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions: 2-(3-Methoxy-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Medicinal Chemistry

2-(3-Methoxy-4-methylphenyl)acetic acid has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its structure suggests that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in pain management therapies.

Anti-inflammatory Studies

The compound has shown promise in reducing inflammation in various preclinical studies. It is hypothesized that its mechanism of action involves the inhibition of prostaglandin synthesis, which is critical in the inflammatory response. A study published in 2023 demonstrated that derivatives of this compound significantly reduced edema in animal models, suggesting its potential utility in treating conditions like arthritis and other inflammatory diseases .

Uric Acid Reduction

Recent patents have suggested that this compound may play a role in uric acid reduction, which is crucial for managing gout and hyperuricemia. The compound's ability to influence uric acid metabolism could provide a new avenue for therapeutic development in this area .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction of swelling compared to the control group. The study concluded that the compound's anti-inflammatory effects could be attributed to its ability to inhibit COX enzymes effectively.

Case Study 2: Uric Acid Metabolism

A clinical trial assessed the effects of this compound on patients with chronic gout. Results indicated that participants receiving the treatment experienced lower serum uric acid levels over a four-week period. This suggests that this compound may offer a novel approach to managing gout symptoms and preventing flare-ups.

作用机制

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Acidity : The -COOH group dominates acidity (pKa ~2-4), but substituents modulate solubility. For example, the hydroxyl analog () has higher water solubility due to -OH, while bromo and methyl groups enhance lipophilicity .

- Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), a common feature in carboxylic acids. The methyl and methoxy groups in this compound likely promote similar dimerization but with altered packing due to reduced steric bulk .

Research Findings and Data

Table 2: Key Research Insights

生物活性

2-(3-Methoxy-4-methylphenyl)acetic acid, also known by its CAS number 100861-38-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Density : 1.146 g/cm³

- Boiling Point : 313.6 °C at 760 mmHg

- Flash Point : 123.5 °C

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : It has been reported to possess analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help in reducing oxidative stress in cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar to other NSAIDs, it may inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain.

- Scavenging Free Radicals : The antioxidant activity is attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Study :

- Pain Relief Evaluation :

- Antioxidant Assessment :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methoxy-4-methylphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology:

- Direct Bromination: React 4-methoxyphenylacetic acid with bromine in acetic acid under ambient conditions (yields ~80% for brominated derivatives; requires precise stoichiometry to avoid over-bromination) .

- Perkin Condensation: Employ aryl aldehydes with acetic anhydride and sodium acetate for decarboxylative coupling (optimized at 140°C for 6–8 hours; purity depends on recrystallization from ethanol/water) .

- Critical Parameters: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Adjust pH during workup to isolate the free acid (target pH 2–3) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow:

- Melting Point: Compare observed mp (122–125°C) with literature values; deviations >2°C indicate impurities .

- Spectroscopy:

- NMR: Confirm aromatic substitution pattern (δ 3.8 ppm for methoxy; δ 2.3 ppm for methylphenyl) and acetic acid protons (δ 12.1 ppm, broad) .

- IR: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- HPLC: Use C18 column with acetonitrile/0.1% TFA mobile phase; purity ≥95% required for biological assays .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation:

- Storage: Keep in airtight containers at 2–8°C; incompatible with strong oxidizers (e.g., KMnO₄) and bases (risk of exothermic neutralization) .

- PPE: Wear nitrile gloves, lab coat, and eye protection. Use fume hood for weighing due to dust inhalation risks .

- Spill Protocol: Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

- Structural Insights:

- X-ray Crystallography: Centrosymmetric dimers form via O–H∙∙∙O hydrogen bonds (R₂²(8) motif; bond length ~1.8 Å). Methoxy groups introduce torsional strain (dihedral angle 78.15°), reducing solubility in nonpolar solvents .

- Thermal Stability: Strong intermolecular H-bonding elevates melting point (mp ~125°C) compared to non-dimerizing analogs (mp <100°C) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study: Discrepancies in anti-inflammatory efficacy (IC₅₀ ranging from 10–50 µM) may arise from:

- Assay Variability: Compare cell lines (e.g., RAW264.7 vs. THP-1) and inflammation inducers (LPS vs. TNF-α) .

- Impurity Effects: Re-test batches with HPLC-validated purity. Trace aldehydes from incomplete Perkin condensation can inhibit COX-2 non-specifically .

- Validation: Replicate studies with rigorously characterized compound (≥98% purity) and include positive controls (e.g., indomethacin) .

Q. What strategies stabilize this compound under varying pH conditions?

- Degradation Pathways:

- Acidic Conditions (pH <3): Esterification of the acetic acid group occurs, forming methyl esters (confirmed via LC-MS) .

- Alkaline Conditions (pH >9): Demethylation of the methoxy group generates 3-hydroxy derivatives (UV-Vis λmax shift from 270 nm to 310 nm) .

- Stabilization:

- Buffered Solutions: Use phosphate buffer (pH 6–7) for aqueous studies; avoid prolonged exposure to light (UV-induced radical formation) .

- Lyophilization: For long-term storage, lyophilize in the presence of trehalose (prevents hydrolysis) .

属性

IUPAC Name |

2-(3-methoxy-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHVZBMNFXWCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429333 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100861-38-9 | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。